molecular formula C19H27N3O4 B2366212 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide CAS No. 894044-14-5

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide

Cat. No.: B2366212
CAS No.: 894044-14-5
M. Wt: 361.442
InChI Key: JLTZOSUYDIFMSN-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group, a pyrrolidinone ring, and a piperidine carboxamide moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Scientific Research Applications

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and can be determined through toxicological studies .

Future Directions

The future research directions for similar compounds often involve further exploration of their biological activities and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide typically involves multiple steps. One common approach is the Michael addition of N-heterocycles to chalcones, which can be catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method allows for the preparation of the compound with moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is unique due to its combination of a 3,4-dimethoxyphenyl group, a pyrrolidinone ring, and a piperidine carboxamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-13-6-8-21(9-7-13)19(24)20-14-10-18(23)22(12-14)15-4-5-16(25-2)17(11-15)26-3/h4-5,11,13-14H,6-10,12H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTZOSUYDIFMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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